

Technical Guide: Physical Properties of 3-(Bromomethyl)-4-fluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Bromomethyl)-4-fluorobenzonitrile

Cat. No.: B1285622

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)-4-fluorobenzonitrile is a fluorinated aryl nitrile compound that serves as a valuable building block in organic synthesis and medicinal chemistry.^[1] Its distinct structural features, including the reactive bromomethyl group and the electron-withdrawing nitrile and fluorine substituents on the benzene ring, make it a versatile reagent for the synthesis of more complex molecules, particularly in the development of pharmaceutical intermediates. This document provides a concise technical overview of the known physical properties of **3-(Bromomethyl)-4-fluorobenzonitrile**, based on available data.

Chemical Identity

- IUPAC Name: **3-(Bromomethyl)-4-fluorobenzonitrile**
- CAS Number: 856935-35-8^{[1][2][3][4]}
- Molecular Formula: C₈H₅BrFN^{[1][3][4][5]}
- Synonyms: 2-fluoro-5-cyanobenzyl bromide, Benzonitrile, 3-(bromomethyl)-4-fluoro-[3]

Summary of Physical Properties

The quantitative physical data for **3-(Bromomethyl)-4-fluorobenzonitrile** are summarized in the table below. It is important to note that some of these values are predicted through computational models and may not reflect experimentally determined results.

Property	Value	Source
Molecular Weight	214.03 g/mol	[1] [3] [4] [5]
Physical State	Solid	[5]
Melting Point	N/A	[2]
Boiling Point	274.4 ± 25.0 °C (Predicted, at 760 Torr)	[3]
Density	1.59 ± 0.1 g/cm³ (Predicted, at 20°C)	[2] [3]
Flash Point	119.75 °C (Predicted)	[3]
Refractive Index	1.564 (Predicted)	[3]
Solubility	N/A	[2]

Detailed Physical Properties

Molecular Weight

The molecular weight of the compound is consistently reported as 214.03 g/mol .[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physical Appearance

The compound is described as a solid.[\[5\]](#)

Melting and Boiling Points

No experimental melting point data is currently available in the public domain for this specific isomer.[\[2\]](#) The predicted boiling point is approximately 274.4 °C at standard atmospheric pressure.[\[3\]](#)

Density

The predicted density of **3-(Bromomethyl)-4-fluorobenzonitrile** is approximately 1.59 g/cm³.
[2][3]

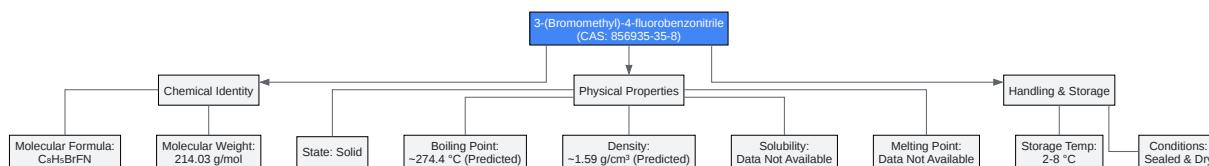
Solubility

Specific solubility data in various solvents are not available.[2] As a halogenated aromatic compound, it is expected to have low solubility in water and higher solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Storage and Handling

For maintaining chemical stability, the compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[2][4] It should be kept sealed in a dry environment.[2][4]

General Experimental Protocols


While specific experimental protocols for determining the physical properties of **3-(Bromomethyl)-4-fluorobenzonitrile** were not found, the following are standard methodologies used for such characterizations.

- Melting Point Determination: The melting point of a solid organic compound is typically determined using a digital melting point apparatus or by Differential Scanning Calorimetry (DSC). In the former, a small, packed sample in a capillary tube is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. DSC provides a more precise measurement by detecting the heat flow associated with the phase transition.
- Boiling Point Determination: The boiling point can be determined experimentally using distillation or ebulliometry, where the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is measured. For small quantities, micro-boiling point determination methods can be employed.
- Density Measurement: The density of a solid can be measured using techniques such as gas pycnometry, which measures the volume of the object by detecting the pressure change of a gas in a calibrated chamber.

- Solubility Assessment: A standard protocol involves adding incremental amounts of the solute to a fixed volume of a specific solvent at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often by techniques like HPLC or UV-Vis spectroscopy, to determine the saturation point.

Logical Classification of Properties

The following diagram illustrates the classification of the information presented for **3-(Bromomethyl)-4-fluorobenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Hierarchical classification of compound properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. echemi.com [echemi.com]
- 4. 856935-35-8|3-(Bromomethyl)-4-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 3-(Bromomethyl)-4-fluorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285622#3-bromomethyl-4-fluorobenzonitrile-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com